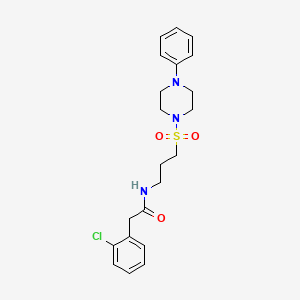

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c22-20-10-5-4-7-18(20)17-21(26)23-11-6-16-29(27,28)25-14-12-24(13-15-25)19-8-2-1-3-9-19/h1-5,7-10H,6,11-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBXQGARGJMPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 4-phenylpiperazine to form an intermediate, which is then reacted with a sulfonyl propylating agent under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Chlorophenyl Position : The 2-chlorophenyl group in the target may sterically hinder interactions compared to the 3-chlorophenyl derivative in , affecting receptor binding .

- Piperazine vs. Piperidine : The 4-phenylpiperazine in the target offers a planar aromatic system absent in piperidine-based analogs (), possibly enhancing π-π stacking in biological targets .

Crystallographic and Conformational Analysis

- Dihedral Angles : In , dihedral angles between aromatic and amide groups (44.5–77.5°) influence molecular packing and hydrogen bonding (N–H⋯O). The target’s sulfonyl group may adopt similar conformational flexibility, impacting crystal lattice stability .

Biological Activity

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, also known by its CAS number 1021218-00-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.0 g/mol. The structure features a chlorophenyl group, a piperazine moiety, and a sulfonamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021218-00-7 |

| Molecular Formula | C21H26ClN3O3S |

| Molecular Weight | 436.0 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is attributed to several mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It interacts with neurotransmitter receptors, particularly those associated with the central nervous system, which may contribute to its therapeutic effects.

- Cell Cycle Regulation : Preliminary studies indicate that this compound may influence cell cycle progression in cancer cells, promoting apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of the compound against different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Results : The compound exhibited significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM across various cell lines, indicating moderate to potent anticancer activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HCT116 | 10 | Inhibition of proliferation |

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological effects:

- Dopaminergic Activity : Studies indicate that it may act as a dopamine receptor antagonist, which could be beneficial in treating conditions like schizophrenia.

- Anxiolytic Effects : Animal models have shown that administration of the compound results in reduced anxiety-like behaviors, supporting its use as an anxiolytic agent.

Case Studies

- Study on Antitumor Activity :

- Neuropharmacological Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.